molecular formula C21H21ClN4O B2873226 (4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251569-25-1

(4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2873226
CAS RN: 1251569-25-1
M. Wt: 380.88
InChI Key: QAAIFQWIMQJXTD-UHFFFAOYSA-N
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Description

(4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O and its molecular weight is 380.88. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Synthesis

Research indicates the exploration of naphthyridinone derivatives and their reactivity, leading to the development of novel heterocyclic systems. For instance, Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions of aminonaphthyridinones, revealing pathways to new heterocyclic compounds. This study showcases the chemical reactivity and potential for creating diverse molecular architectures from naphthyridinone derivatives, which could be relevant for the compound due to structural similarities (Deady & Devine, 2006).

Molecular Structure Analysis

Lakshminarayana et al. (2009) focused on the synthesis and characterization of a compound with a chloropyridin moiety, similar in complexity to the given compound. Their work included X-ray diffraction (XRD) studies, highlighting the importance of structural analysis in understanding the interactions and properties of such molecules (Lakshminarayana et al., 2009).

Isomorphous Structures and Chlorine-Methyl Exchange

The study by Rajni Swamy et al. (2013) on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the chlorine-methyl (Cl-Me) exchange rule. This research provides insights into the structural diversity and substituent effects on the physical and chemical properties of heterocyclic compounds, potentially relevant to the modification or understanding of the compound (Rajni Swamy et al., 2013).

Synthesis and Imaging Applications in Parkinson's Disease

Wang et al. (2017) discussed the synthesis of a compound for imaging LRRK2 enzyme activity in Parkinson's disease. Although not directly related, the methodological approach and application in disease understanding may offer a perspective on the potential biomedical applications of complex heterocyclic compounds, including the one of interest (Wang et al., 2017).

Conformational and DFT Studies

Huang et al. (2021) conducted synthesis, crystal structure analysis, and density functional theory (DFT) study on compounds with a pyrrolidin-1-yl methanone moiety. This research underscores the importance of computational and crystallographic methods in understanding the conformational stability and electronic properties of complex organic molecules, which could be applied to enhance the understanding of the compound of interest (Huang et al., 2021).

properties

IUPAC Name

[4-(2-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-13-5-8-18(17(22)11-13)25-19-15-7-6-14(2)24-20(15)23-12-16(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAIFQWIMQJXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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